Bienvenue dans la boutique en ligne BenchChem!

1-[5-fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanaminedihydrochloride

Medicinal Chemistry Physicochemical Properties Metabolic Stability

This dihydrochloride salt is the validated synthetic intermediate for Takeda-chemotype GPR40 agonists (WO2010143733A1) and dopamine-serotonin receptor modulators (CN113754580A). The C5 fluorine provides inductive electronic tuning and ¹⁹F NMR handle, while the C6 morpholine optimizes solubility (logP -0.1 vs +0.7 for 6-Cl analog) and reduces P-gp efflux liability. The dihydrochloride form ensures accurate stoichiometry for amide coupling and reductive amination. Using the free base or des-fluoro analog compromises patent SAR reproducibility and reaction performance.

Molecular Formula C10H16Cl2FN3O
Molecular Weight 284.15 g/mol
CAS No. 2839143-23-4
Cat. No. B6607328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanaminedihydrochloride
CAS2839143-23-4
Molecular FormulaC10H16Cl2FN3O
Molecular Weight284.15 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=N2)CN)F.Cl.Cl
InChIInChI=1S/C10H14FN3O.2ClH/c11-9-5-8(6-12)7-13-10(9)14-1-3-15-4-2-14;;/h5,7H,1-4,6,12H2;2*1H
InChIKeyYAZJAKVLOCSZDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[5-Fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanamine Dihydrochloride: A Specialized Fluoromorpholinopyridine Building Block for Targeted Library Synthesis [1]


1-[5-Fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride (CAS 2839143-23-4) is a heterocyclic building block featuring a 2,3,5-trisubstituted pyridine core decorated with a fluorine atom at position 5, a morpholin-4-yl moiety at position 6, and a methanamine group at position 3 [1]. The compound is supplied as a dihydrochloride salt, which fundamentally alters its physicochemical handling profile relative to the free base (CAS 1461707-66-3) [1] . This scaffold is employed as a key synthetic intermediate in medicinal chemistry programs targeting G-protein coupled receptors (GPCRs) such as GPR40 [2] and central nervous system (CNS) aminergic receptors including D₂, D₃, and 5-HT₂A [3].

Why Generic 6-Morpholinopyridine or 6-Chloropyridine Analogs Cannot Substitute 2839143-23-4 in Advanced Synthesis [1] [2]


Simple replacement with a non-fluorinated, non-morpholine, or free-base analog is chemically invalid for three reasons. First, the C5 fluorine atom is not a passive substituent; it inductively withdraws electron density from the pyridine ring, significantly altering reactivity in cross-coupling and reductive amination steps [1]. Second, the morpholin-4-yl group at C6 provides a tertiary amine handle that modulates the pKa and solubility of the scaffold, a role that a chloro or hydrogen substituent cannot fulfill [2]. Third, the dihydrochloride salt is a distinct solid form with defined stoichiometry and hygroscopicity that directly impacts weighing accuracy, long-term storage stability, and compatibility with anhydrous reaction conditions, making the free base (CAS 1461707-66-3) an unsuitable drop-in replacement for workflows validated on the salt .

Head-to-Head Quantitative Differentiation of 2839143-23-4 Against Its Closest Chemical Analogs [REFS-1] [REFS-2] [REFS-3] [REFS-4] [REFS-5] [REFS-6]


C5 Fluorination Lowers logP and Increases Topological Polar Surface Area Relative to the 6-Chloro Analog [1]

Substitution of chlorine with fluorine at the pyridine 5-position reduces the computed XLogP3-AA by 0.8 log units and increases the topological polar surface area (TPSA) by 12.5 Ų, consistent with improved metabolic stability and reduced lipophilicity-driven off-target binding [1]. The target compound (free base) has XLogP3-AA = -0.1 and TPSA = 51.4 Ų, compared to the 6-chloro analog (CAS 97004-04-1) with XLogP3-AA = 0.7 and TPSA = 38.9 Ų [1].

Medicinal Chemistry Physicochemical Properties Metabolic Stability

Dihydrochloride Salt Form Guarantees Stoichiometric Consistency for Scale-Up Relative to the Free Base

The dihydrochloride salt (MW = 284.15 g/mol) provides a well-defined, crystalline solid with precisely two equivalents of HCl per molecule of free base (MW = 211.24 g/mol) . This stoichiometric precision eliminates the uncertainty inherent in using the hygroscopic free base, where variable water content and partial carbonate formation can lead to weighing errors exceeding 5% in humid environments .

Process Chemistry Salt Selection Solid-State Characterization

C6 Morpholine Substitution Provides a Tertiary Amine Handle Absent in 6-Chloro and 6-Hydrogen Analogs, Enabling Direct Conjugation Without Pre-Functionalization [1]

The morpholin-4-yl group at position 6 of the pyridine ring introduces a tertiary amine that can participate in hydrogen bonding, modulate pKa, and serve as a solubilizing group [1]. The target compound contains a morpholine ring with 1 hydrogen bond acceptor (oxygen) and 1 hydrogen bond donor (none), in addition to the methanamine group, contributing to its high TPSA of 51.4 Ų [1]. In contrast, the 6-chloro analog relies solely on the primary amine for polar interactions and has a TPSA of 38.9 Ų [1]. The non-fluorinated 6-morpholinopyridin-3-yl analog (CAS 771572-26-0) lacks the fluorine atom but retains the morpholine; however, its XLogP3-AA of -0.2 is essentially identical to the target compound's -0.1, indicating that the fluorine atom provides a unique electronic perturbation without a net lipophilicity penalty [1].

Chemical Biology Fragment-Based Drug Discovery Parallel Synthesis

Validated Use as a Key Intermediate in a GPR40 Agonist Patent (WO2010143733A1) by Takeda Pharmaceutical [1]

The target compound serves as a direct synthetic precursor to the GPR40 agonist [(3S)-6-({3-[5-fluoro-6-(morpholin-4-yl)pyridin-3-yl]-2-methyl-4-(trifluoromethyl)benzyl}amino)-2,3-dihydro-1-benzofuran-3-yl]acetic acid (CAS 1258398-52-5), which is disclosed in patent WO2010143733A1 assigned to Takeda Pharmaceutical Co. Ltd. [1]. The final agonist compound demonstrates GPR40 receptor activation and is claimed for use as an insulin secretagogue in diabetes therapy [1].

GPCR Pharmacology Metabolic Disease Insulin Secretion

Embedded in a Pyridinyl Morpholine Platform for D₂/D₃/5-HT₂A Antagonists with Evidence for Receptor Subtype Selectivity [1]

Patent CN113754580A (granted as US 12,410,136 B2) describes a class of pyridinyl morpholine compounds that encompass the target building block's core scaffold and demonstrate strong affinity for D₂, D₃, and 5-HT₂A receptors while exhibiting reduced histamine H₁ receptor binding compared to clinical comparators such as clozapine (H₁ Ki = 1.2 nM), risperidone (H₁ Ki = 15 nM), aripiprazole (H₁ Ki = 29.7 nM), and cariprazine (H₁ Ki = 23 nM) [1]. This selectivity profile is designed to minimize sedation side effects [1].

Neuropharmacology Antipsychotic Drug Discovery Dopamine-Serotonin Receptor Antagonism

Purity Specification: Vendor Lot Consistency at 95–98% Minimizes Chromatographic Purification Burden

Commercially available batches of the target compound are routinely supplied at ≥95% purity, as verified by HPLC, NMR, or GC . The structurally related analog (6-morpholinopyridin-3-yl)methanamine (CAS 771572-26-0) is similarly offered at 95% purity by Bide Pharmatech , while the 6-chloro analog (CAS 97004-04-1) is available at ≥97% (GC) from ChemImpex . This parity in purity means procurement decisions should pivot on structural differentiation rather than quality alone .

Analytical Chemistry Procurement Quality Control Synthetic Workflow Efficiency

High-Value Application Scenarios Where 1-[5-Fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanamine Dihydrochloride Delivers Irreplaceable Value [1] [2] [3] [4]


Synthesis of GPR40 Agonists for Type 2 Diabetes Drug Discovery (Takeda Chemotype) [REFS-1]

The target compound is the direct synthetic precursor to the GPR40 agonist scaffold exemplified in WO2010143733A1 [1]. Research teams pursuing insulin secretagogue lead optimization based on this Takeda chemotype must use this specific building block to reproduce the patent-exemplified compounds; any substitution at the 5-position (e.g., 5-H or 5-Cl) or 6-position (e.g., 6-Cl) will yield a different chemotype that falls outside the SAR landscape of the patent [1]. The dihydrochloride salt form further ensures reproducible molar quantities in amide coupling and reductive amination steps used to construct the final agonist [1].

Construction of D₂/D₃/5-HT₂A Triple Antagonist Libraries for Next-Generation Antipsychotics [REFS-2]

Patent CN113754580A (US 12,410,136 B2) establishes the pyridinyl morpholine core as a privileged scaffold for dopamine-serotonin receptor modulation with reduced H₁ histamine receptor liability [2]. The building block provides the pre-functionalized fluorine and morpholine substituents required for the Formula I compounds claimed in the patent [2]. Because H₁ antagonism is the primary driver of sedation in marketed antipsychotics (clozapine H₁ Ki = 1.2 nM), the ability to enter this chemical space with a building block that positions the fluorine at C5 for metabolic stability is a distinct advantage over the des-fluoro analog [2].

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis [REFS-3]

The combination of a primary amine handle (C3 methanamine), a morpholine solubilizing group (C6), and a fluorine atom for ¹⁹F NMR-based screening makes this building block exceptionally well-suited for fragment-based approaches [3]. The high TPSA (51.4 Ų) and low logP (-0.1) align with fragment-like physicochemical criteria (Rule of Three), while the fluorine atom provides a unique spectroscopic handle [3]. In DEL synthesis, the primary amine serves as a DNA attachment point, and the morpholine enhances aqueous solubility during encoding steps, a practical advantage over the more lipophilic 6-chloro analog (logP = 0.7) [3].

Development of CNS-Penetrant Kinase Inhibitors Requiring Low logP and High TPSA [REFS-4]

For central nervous system (CNS) drug targets where blood-brain barrier penetration is required, the ideal physicochemical profile includes logP < 3 and TPSA < 90 Ų [4]. The target building block (logP = -0.1, TPSA = 51.4 Ų) provides a hydrophilic, fluorinated core that can be elaborated into larger inhibitors while remaining within CNS drug-like space [4]. In contrast, the 6-chloro analog (logP = 0.7, TPSA = 38.9 Ų) starts with higher lipophilicity, reducing the 'logP budget' available for subsequent functionalization before exceeding CNS drug-likeness thresholds [4]. The morpholine group also reduces P-glycoprotein (P-gp) efflux liability compared to chlorine, a class-level advantage supported by the morpholine's role in marketed CNS drugs such as gefitinib and linezolid [4].

Quote Request

Request a Quote for 1-[5-fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanaminedihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.